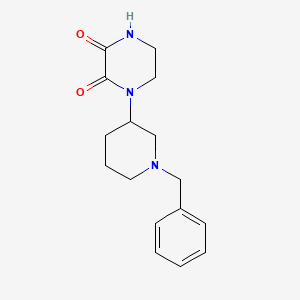
(5-Methyl-2-furyl)boronic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-furyl)boronic acid hydrate is an organoboron compound with the molecular formula C5H7BO3·H2O. It is a derivative of boronic acid, featuring a furan ring substituted with a methyl group at the 5-position and a boronic acid group at the 2-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-furyl)boronic acid hydrate typically involves the reaction of 5-methyl-2-furanboronic acid with water to form the hydrate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and pH, to optimize the synthesis and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-2-furyl)boronic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced boronic acid derivatives.
Substitution: Coupled products with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(5-Methyl-2-furyl)boronic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (5-Methyl-2-furyl)boronic acid hydrate involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The furan ring provides additional stability and reactivity, making the compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 2-Furylboronic acid
- 3-Methyl-2-furylboronic acid
Comparison
(5-Methyl-2-furyl)boronic acid hydrate is unique due to the presence of both a methyl group and a furan ring, which enhance its reactivity and stability compared to other boronic acids. The combination of these functional groups allows for more diverse applications in organic synthesis and material science.
Propiedades
IUPAC Name |
(5-methylfuran-2-yl)boronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3.H2O/c1-4-2-3-5(9-4)6(7)8;/h2-3,7-8H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWNXJKBDVGTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bicyclo[4.2.0]octa-1,3,5-trienylazanium;chloride](/img/structure/B7979151.png)



![Tert-butyl 4-[(2,3-dioxopiperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B7979172.png)


![2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylic acid](/img/structure/B7979190.png)
![tert-butyl 6,12-dioxo-3,4,6,11,12,12a-hexahydropyrazino[2,1-c][1,4]benzodiazepine-2(1H)-carboxylate](/img/structure/B7979199.png)
![1-[1,2,4]Triazolo[4,3-a]pyridin-3-yl-3-pyrrolidinecarboxylic acid](/img/structure/B7979211.png)

![1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid](/img/structure/B7979235.png)
![3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B7979245.png)
